molecular formula C25H22N2O4 B4067921 2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B4067921
M. Wt: 414.5 g/mol
InChI Key: LFHBFDGXRXAYAF-UHFFFAOYSA-N
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Description

2-Amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malononitrile in the presence of a base, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The scalability of the synthesis is crucial for industrial applications, and methods are often tailored to minimize waste and reduce production costs.

Types of Reactions:

    Oxidation: The hydroxy group in the chromene ring can undergo oxidation to form corresponding ketones or quinones.

    Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

  • Oxidation products include ketones and quinones.
  • Reduction products include primary amines.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its interaction with biological targets. It may act as an enzyme inhibitor by binding to the active site and blocking substrate access. Alternatively, it could modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The specific molecular targets and pathways involved vary based on the biological context and the functional groups present in the compound.

Comparison with Similar Compounds

  • 2-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile
  • 2-Amino-4-[4-(benzyloxy)-3-propoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile

Comparison: Compared to similar compounds, 2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. The specific arrangement of functional groups in this compound may result in distinct pharmacological properties and applications.

Properties

IUPAC Name

2-amino-4-(3-ethoxy-4-phenylmethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-2-29-23-12-17(8-11-21(23)30-15-16-6-4-3-5-7-16)24-19-10-9-18(28)13-22(19)31-25(27)20(24)14-26/h3-13,24,28H,2,15,27H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHBFDGXRXAYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile
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2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile
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2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile
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2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile
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2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile
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2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile

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